molecular formula C8H12N4O3 B13491269 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide

2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide

Cat. No.: B13491269
M. Wt: 212.21 g/mol
InChI Key: ANLGMWUWMFWIRL-UHFFFAOYSA-N
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Description

2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable amine with a pyrimidine derivative under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to achieve the desired yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, yield, and purity, often involving purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The conditions may vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as antiviral or anticancer properties.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-ethylacetamide
  • 2-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)-N-propylacetamide

Properties

Molecular Formula

C8H12N4O3

Molecular Weight

212.21 g/mol

IUPAC Name

2-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)-N-methylacetamide

InChI

InChI=1S/C8H12N4O3/c1-10-6(13)4-12-7(14)5(9)3-11(2)8(12)15/h3H,4,9H2,1-2H3,(H,10,13)

InChI Key

ANLGMWUWMFWIRL-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CN1C(=O)C(=CN(C1=O)C)N

Origin of Product

United States

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